

Technical Guide: Spectroscopic Data for 2-(4-Isocyanophenyl)acetonitrile

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Compound of Interest

Compound Name: 2-(4-Isocyanophenyl)acetonitrile

Cat. No.: B7886364

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-(4-Isocyanophenyl)acetonitrile**. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents predicted spectroscopic characteristics based on data from analogous compounds and established principles of spectroscopic analysis for aryl isocyanides and nitriles. The information herein is intended to serve as a reference for the identification and characterization of **2-(4-Isocyanophenyl)acetonitrile**.

Chemical Structure

Systematic Name: **2-(4-Isocyanophenyl)acetonitrile** Molecular Formula: $C_9H_6N_2$ Molecular Weight: 142.16 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for **2-(4-Isocyanophenyl)acetonitrile**. These predictions are derived from known spectroscopic behaviors of the isocyanide ($-N^+ \equiv C^-$) and nitrile ($-C \equiv N$) functional groups, as well as data from structurally similar molecules such as 4-cyanophenylacetonitrile and other aryl isocyanides.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Description of Vibration
Isocyanide (-N≡C)	2110 - 2165	N≡C stretching, strong intensity[1][2]
Nitrile (-C≡N)	2240 - 2260	C≡N stretching, medium intensity
Aromatic C-H	3000 - 3100	C-H stretching
Aliphatic C-H	2850 - 3000	CH ₂ stretching
Aromatic C=C	1400 - 1600	C=C stretching in the benzene ring

Table 2: Predicted ¹H NMR Spectroscopy DataSolvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.4 - 7.6	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~ 3.8	Singlet	2H	Methylene protons (-CH ₂ -)

Table 3: Predicted ¹³C NMR Spectroscopy DataSolvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 160 - 170	Isocyanide carbon ($-N\equiv C$)
~ 117	Nitrile carbon ($-C\equiv N$)[3][4]
~ 125 - 135	Aromatic carbons (C_6H_4)
~ 23	Methylene carbon ($-CH_2-$)

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Interpretation
142	$[M]^+$ (Molecular Ion)[5][6]
116	$[M - CN]^+$ or $[M - NCH]^+$
102	$[M - CH_2CN]^+$
89	$[C_7H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

3.1 Infrared (IR) Spectroscopy

- **Technique:** Attenuated Total Reflectance (ATR) or transmission mode using a Fourier Transform Infrared (FT-IR) spectrometer.
- **Sample Preparation:** For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For transmission, the sample can be prepared as a KBr pellet or as a thin film from a suitable solvent.
- **Data Acquisition:** The spectrum is typically recorded over a range of $4000-400\text{ cm}^{-1}$. A background spectrum is collected prior to the sample spectrum to subtract atmospheric and instrument contributions.

- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Technique:** ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy.
- **Sample Preparation:** The sample (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Data Acquisition:** The prepared NMR tube is placed in the spectrometer's magnetic field. For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.
- **Data Processing:** The FID is Fourier-transformed to generate the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

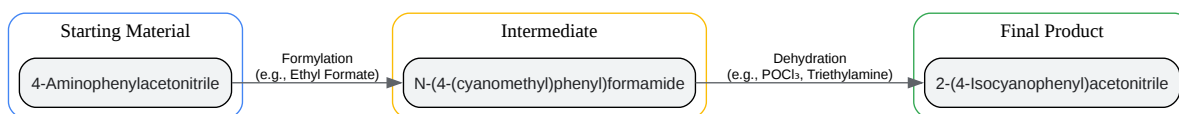
3.3 Mass Spectrometry (MS)

- **Technique:** Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS).
- **Sample Preparation:** A dilute solution of the sample in a volatile organic solvent is prepared.
- **Data Acquisition:** The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
- **Data Processing:** The output is a mass spectrum, which is a plot of ion abundance versus m/z .

Visualizations

4.1 Synthesis Pathway

A plausible synthetic route to **2-(4-Isocyanophenyl)acetonitrile** involves the dehydration of the corresponding formamide, which can be synthesized from 4-aminophenylacetonitrile.

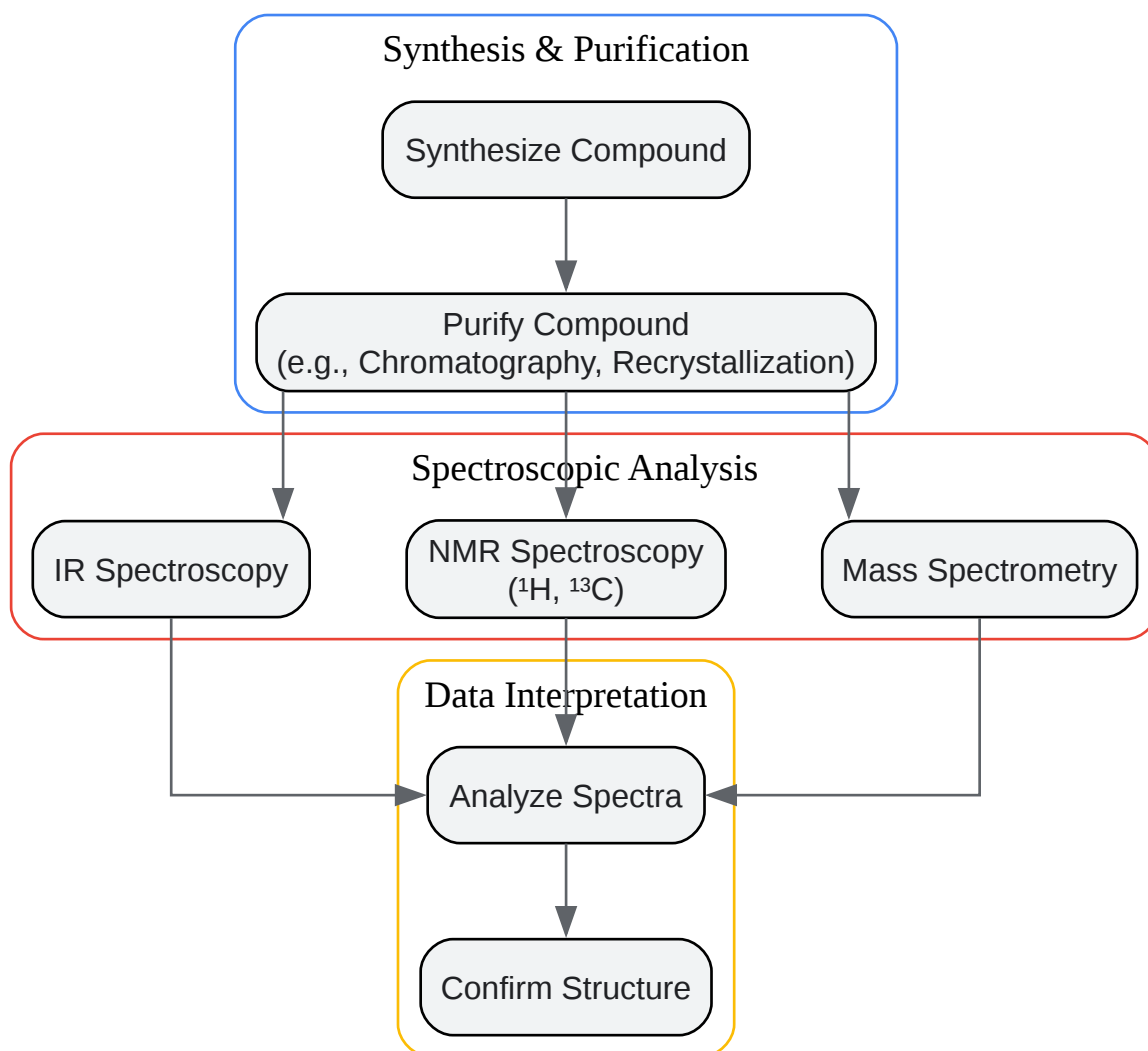


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Caption: Plausible synthesis of **2-(4-Isocyanophenyl)acetonitrile**.

4.2 Experimental Workflow

The general workflow for the spectroscopic characterization of a newly synthesized compound is outlined below.



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Caption: General workflow for spectroscopic characterization.

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